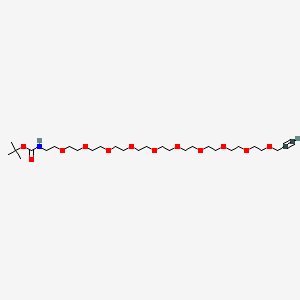
N-(Azido-PEG3)-PEG4-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Azido-PEG3)-PEG4-t-butyl ester: is a polyethylene glycol (PEG)-based compound that features an azide group and a t-butyl ester group. This compound is commonly used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, labeling, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Azido-PEG3-NHS Ester Preparation:
- Dissolve azido-PEG3-NHS ester in dimethyl sulfoxide (DMSO).
- Conjugate the azido-PEG3-NHS ester with the desired molecule in the dark.
- Mix the conjugated solution with the desired antibody and incubate.
- Concentrate and desalt the conjugated antibody .
-
Industrial Production Methods:
- The industrial production of N-(Azido-PEG3)-PEG4-t-butyl ester typically involves large-scale synthesis using automated reactors.
- The process includes the preparation of azido-PEG intermediates, followed by esterification with t-butyl groups under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry Reactions:
Common Reagents and Conditions:
-
CuAAC Reaction:
- Reagents: Copper sulfate (CuSO4), sodium ascorbate, alkyne-containing molecule.
- Conditions: Room temperature, aqueous or organic solvents .
-
SPAAC Reaction:
- Reagents: DBCO or BCN-containing molecule.
- Conditions: Room temperature, aqueous or organic solvents .
Major Products:
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
Mechanism:
- The azide group in N-(Azido-PEG3)-PEG4-t-butyl ester reacts with alkyne groups through click chemistry, forming stable triazole linkages.
- This reaction is highly specific and efficient, making it ideal for bioconjugation and material science applications .
Molecular Targets and Pathways:
- The primary molecular targets are alkyne-containing molecules, which can be proteins, oligonucleotides, or other biomolecules.
- The pathways involved include copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
Comparison with Similar Compounds
-
Azido-PEG3-NHS Ester:
- Contains an azide group and an NHS ester group.
- Used in click chemistry and bioconjugation .
-
N-(Azido-PEG3)-NH-PEG3-t-butyl ester:
- Contains an azide group and a secondary amine NH group.
- Used in click chemistry and bioconjugation .
Uniqueness:
Properties
Molecular Formula |
C23H46N4O9 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H46N4O9/c1-23(2,3)36-22(28)4-8-29-12-16-33-20-21-35-18-14-31-10-6-25-5-9-30-13-17-34-19-15-32-11-7-26-27-24/h25H,4-21H2,1-3H3 |
InChI Key |
LUXGMTDJUGRSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Trifluoromethyl)-2-pyridyl]cyclobutanecarboxylic Acid](/img/structure/B13706263.png)
![4-[2-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706265.png)


![1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706280.png)



![[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B13706299.png)





